molecular formula C12H9BrOS B2744444 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one CAS No. 56824-81-8

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one

Cat. No.: B2744444
CAS No.: 56824-81-8
M. Wt: 281.17
InChI Key: WNNMXAUWNZRTOR-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one is an organic compound that belongs to the class of ketones It features a brominated thiophene ring attached to a phenylethanone moiety

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its brominated thiophene ring is particularly useful in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit biological activities that could be harnessed for therapeutic purposes.

    Industry: The compound is utilized in the production of organic semiconductors and other materials with electronic properties.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura cross-coupling , which suggests that this compound might interact with palladium catalysts or other transition metals in biochemical reactions.

Mode of Action

It’s known that bromothiophene derivatives can undergo various chemical transformations, including palladium-catalyzed c–h bond activation , which allows the formation of new carbon-carbon bonds. This suggests that 1-(5-Bromothiophen-2-yl)-2-phenylethanone might interact with its targets by forming or breaking chemical bonds, leading to changes in the molecular structure of the targets.

Biochemical Pathways

It’s worth noting that bromothiophene derivatives have been used in the synthesis of various bioactive compounds , suggesting that they might be involved in a wide range of biochemical pathways.

Pharmacokinetics

A compound with a similar structure, 1-(5-bromothiophen-2-yl)ethanamine, has been reported to have high gastrointestinal absorption and is bbb permeant . These properties suggest that 1-(5-Bromothiophen-2-yl)-2-phenylethanone might also have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromothiophen-2-yl)-2-phenylethanone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, the synthesis of similar bromothiophene derivatives has been reported to occur at room temperature , suggesting that the compound might be stable and reactive under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination of thiophene is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then subjected to a Friedel-Crafts acylation with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and maximizing yield. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-(5-Bromothiophen-2-yl)-2-phenylethan-1-one
  • This compound
  • This compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex organic molecules and materials with desirable properties.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c13-12-7-6-11(15-12)10(14)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMXAUWNZRTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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